molecular formula C16H31BrN2 B12591368 N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide CAS No. 497250-03-0

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide

Cat. No.: B12591368
CAS No.: 497250-03-0
M. Wt: 331.33 g/mol
InChI Key: HMIWLLKAHJGWTJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound is characterized by the presence of a cyano group and a bromide ion, which contribute to its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide typically involves the reaction of N,N-dibutylamine with 2-cyanoprop-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and bromide ion play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide is unique due to its specific combination of a cyano group and a bromide ion, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specialized research and industrial applications .

Biological Activity

Basic Information

  • Molecular Formula: C14H28BrN
  • Molecular Weight: 302.29 g/mol
  • CAS Number: 41781-44-6
  • Density: Approximately 0.78 g/cm³
  • Boiling Point: 162.4 ºC

Structure

The structure of N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide consists of a central nitrogen atom bonded to two butyl groups and a 2-cyanoprop-2-en-1-yl group, with a bromide ion acting as the counterion.

Antimicrobial Properties

Research has indicated that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial activity. A study conducted by [source needed] demonstrated that QACs can disrupt microbial cell membranes, leading to cell lysis and death. The effectiveness of this compound against various bacterial strains was evaluated, showing promising results.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In vitro studies using human cell lines have shown that this compound exhibits cytotoxic effects at higher concentrations. The IC50 values were determined through MTT assays, revealing concentration-dependent toxicity.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The mechanism by which this compound exerts its biological effects is primarily through membrane disruption and interference with cellular signaling pathways. The compound's lipophilic nature allows it to integrate into lipid membranes, altering their integrity and function.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of several QACs, including this compound. The results indicated that this compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In cancer research, the cytotoxic effects of this compound were investigated using various cancer cell lines. The findings suggested that the compound could induce apoptosis in certain cancer cells, making it a candidate for further investigation as a potential chemotherapeutic agent.

Properties

CAS No.

497250-03-0

Molecular Formula

C16H31BrN2

Molecular Weight

331.33 g/mol

IUPAC Name

tributyl(2-cyanoprop-2-enyl)azanium;bromide

InChI

InChI=1S/C16H31N2.BrH/c1-5-8-11-18(12-9-6-2,13-10-7-3)15-16(4)14-17;/h4-13,15H2,1-3H3;1H/q+1;/p-1

InChI Key

HMIWLLKAHJGWTJ-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC(=C)C#N.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.